molecular formula C16H24N4O2 B2471070 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide CAS No. 922013-63-6

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide

Cat. No. B2471070
CAS RN: 922013-63-6
M. Wt: 304.394
InChI Key: YBMLRNRKLNUAGS-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

Novel Anticancer Agents

Recent studies have developed novel anticancer agents targeting topoisomerase I, a critical enzyme involved in DNA replication and transcription. Compounds with a structure similar to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide have shown potent cytotoxic activity against tumor cells. These compounds' efficacy has been evaluated through their ability to inhibit tumor growth in vivo, demonstrating significant potential for cancer treatment (Ruchelman et al., 2004).

Neurokinin-1 Receptor Antagonism

Another area of application is the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have shown efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential for treating various central nervous system disorders (Harrison et al., 2001).

Alzheimer's Disease Research

The localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients have been studied using derivatives related to this compound. This research contributes to our understanding of Alzheimer's pathology and offers a non-invasive technique for monitoring the disease's progression (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-15(21)16(22)18-10-14(19(2)3)11-5-6-13-12(9-11)7-8-20(13)4/h5-6,9,14H,7-8,10H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMLRNRKLNUAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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